Tris(4,1-phenylen)nitrilotriboronsäure

Übersicht

Beschreibung

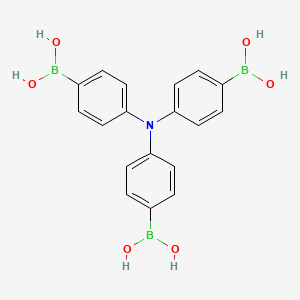

Boronic acid, (nitrilotri-4,1-phenylene)tris- is a useful research compound. Its molecular formula is C18H18B3NO6 and its molecular weight is 376.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boronic acid, (nitrilotri-4,1-phenylene)tris- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boronic acid, (nitrilotri-4,1-phenylene)tris- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Tris(4,1-phenylen)nitrilotriboronsäure wird bei der Entwicklung gezielter Arzneimittelverabreichungssysteme eingesetzt. Ihre Fähigkeit, reversible kovalente Bindungen mit Diolen zu bilden, die häufig auf der Zelloberfläche vorkommen, ermöglicht die Bildung von Boronsäureestern, die zur direkten Transportierung von Therapeutika in erkrankte Zellen eingesetzt werden können, wodurch die Wirksamkeit von Arzneimitteln verbessert und Nebenwirkungen reduziert werden .

Bioimaging

Die einzigartigen Eigenschaften dieser Verbindung machen sie für die Verwendung in Bioimaging-Techniken geeignet. Sie kann mit Bildgebungsmitteln konjugiert werden, um die Visualisierung biologischer Prozesse auf molekularer Ebene zu verbessern, was bei der Diagnose und Überwachung von Krankheiten hilft .

Sensorentwicklung

Boronsäuren sind dafür bekannt, dass sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen interagieren. Diese Interaktion wird in der Sensorentwicklung genutzt, insbesondere zum Nachweis von Zuckern und anderen Analyten in biologischen Systemen .

Fluoreszenzsensorik

Die Verbindung wurde aufgrund ihrer Fähigkeit, an verschiedene Analyten zu binden, in Fluoreszenzsensoren integriert. Sie wurde beispielsweise in Sensoren für Catechol und seine Amino-Derivate wie Dopamin, DOPA und DOPAC verwendet, die für neurologische Studien von Bedeutung sind .

Biomedizinische Anwendungen

Aus this compound abgeleitete Boronsäurepolymere haben in biomedizinischen Anwendungen Potenzial gezeigt. Diese Polymere können aufgrund ihrer Biokompatibilität und funktionalen Vielseitigkeit in der Gewebezüchtung, Wundheilung und als Komponenten in medizinischen Geräten eingesetzt werden .

Organische Synthese

In der organischen Chemie wird dieses Boronsäurederivat als Reagenz in verschiedenen organischen Reaktionen eingesetzt. Seine Reaktivität mit verschiedenen organischen Verbindungen ermöglicht die Synthese komplexer Moleküle, die in Pharmazeutika und anderen chemischen Produkten verwendet werden können .

Click-Chemie

Die Verbindung ist auch in Anwendungen der Click-Chemie von Bedeutung, wo sie zur Synthese von Verbindungen verwendet wird, die die Boronsäureeinheit enthalten. Diese Reaktionen sind wertvoll für die Herstellung neuer Materialien und Pharmazeutika mit präzisen molekularen Architekturen .

Potenzielle pharmazeutische Wirkstoffe

Es werden laufend Forschungen zur Verwendung von Boronsäuren als potenzielle pharmazeutische Wirkstoffe selbst durchgeführt. Ihre Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, eröffnet Möglichkeiten zur Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen .

Wirkmechanismus

Boronic acid, (nitrilotri-4,1-phenylene)tris-

, also known as (Nitrilotris(benzene-4,1-diyl))triboronic acid , is a versatile chemical compound used in scientific research . Here is an overview of its mechanism of action:

Target of Action

The primary target of Boronic acid, (nitrilotri-4,1-phenylene)tris- is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, Boronic acid, (nitrilotri-4,1-phenylene)tris- interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of Boronic acid, (nitrilotri-4,1-phenylene)tris- action involve the formation of new carbon-carbon bonds . This leads to the creation of new organic compounds through the SM coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boronic acid, (nitrilotri-4,1-phenylene)tris-. For instance, the compound’s yield in the SM coupling reaction can be increased through slow-release and low concentration of boronic acid .

Biochemische Analyse

Biochemical Properties

Boronic acid, (nitrilotri-4,1-phenylene)tris-, plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a valuable tool for the detection and manipulation of biomolecules. The compound interacts with enzymes, proteins, and other biomolecules, often through the formation of boronate esters. For instance, boronic acid, (nitrilotri-4,1-phenylene)tris-, can inhibit enzymes that utilize diol-containing substrates by forming stable complexes with these substrates, thereby preventing their normal enzymatic processing .

Cellular Effects

Boronic acid, (nitrilotri-4,1-phenylene)tris-, influences various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to interfere with the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling. This interference can result in changes to the phosphorylation status of proteins, thereby modulating their activity and impacting cellular functions .

Molecular Mechanism

At the molecular level, boronic acid, (nitrilotri-4,1-phenylene)tris-, exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, boronic acid, (nitrilotri-4,1-phenylene)tris-, can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of boronic acid, (nitrilotri-4,1-phenylene)tris-, can change over time. The compound’s stability and degradation are important factors to consider. Boronic acid, (nitrilotri-4,1-phenylene)tris-, is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of boronic acid, (nitrilotri-4,1-phenylene)tris-, vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, boronic acid, (nitrilotri-4,1-phenylene)tris-, can exhibit toxic effects, including cellular damage and adverse impacts on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

Boronic acid, (nitrilotri-4,1-phenylene)tris-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, the compound can inhibit enzymes involved in carbohydrate metabolism by forming boronate esters with diol-containing intermediates. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, boronic acid, (nitrilotri-4,1-phenylene)tris-, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of boronic acid, (nitrilotri-4,1-phenylene)tris-, within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of boronic acid, (nitrilotri-4,1-phenylene)tris-, is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, boronic acid, (nitrilotri-4,1-phenylene)tris-, may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .

Biologische Aktivität

Boronic acids have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological molecules. The compound Boronic acid, (nitrilotri-4,1-phenylene)tris- (CAS No. 245737-33-1) is a versatile boronic acid derivative that has shown promise in various biological applications, including drug delivery systems, bioimaging, and sensor development. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of (nitrilotri-4,1-phenylene)tris-boronic acid can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 376.8 g/mol

- Purity : >90%

This compound is characterized by the presence of multiple boronic acid groups that enhance its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Boronic acids, including (nitrilotri-4,1-phenylene)tris-, primarily exhibit their biological activities through the following mechanisms:

- Reversible Covalent Bond Formation : Boronic acids can form reversible covalent bonds with diols and other nucleophilic biomolecules such as enzymes and nucleic acids. This property is crucial for their function as inhibitors or modulators in biological systems .

- Targeting Glycoproteins : The ability of boronic acids to interact with saccharides allows them to target glycoproteins effectively. This interaction is essential for applications in drug delivery and bioimaging .

- Anticancer Activity : Boronic acid derivatives have been explored for their anticancer properties. For instance, compounds like bortezomib have demonstrated efficacy in treating multiple myeloma by inhibiting proteasome activity .

Anticancer Applications

Recent studies have highlighted the potential of (nitrilotri-4,1-phenylene)tris-boronic acid in cancer therapy:

- Mechanism of Action : This compound may enhance the selectivity and efficacy of existing anticancer agents by modifying their pharmacokinetic properties through the incorporation of boronic acid groups .

- Case Study : In a study involving various boronated compounds, it was found that those containing multiple boronic acid functionalities exhibited increased binding affinity to cancer cell lines compared to their non-boronated counterparts .

Antibacterial and Antiviral Activity

Boronic acids have also shown promise in antibacterial and antiviral applications:

- Antibacterial Mechanism : The ability to form complexes with bacterial enzymes can inhibit their function, leading to bacterial cell death. Research indicates that certain boronic acids can disrupt bacterial cell wall synthesis .

- Antiviral Potential : Some studies suggest that boronic acids can interfere with viral replication processes by targeting viral proteins or RNA .

Table 1: Biological Activities of Boronic Acid Derivatives

| Activity Type | Compound Example | Mechanism | Reference |

|---|---|---|---|

| Anticancer | Bortezomib | Proteasome inhibition | |

| Antibacterial | Boronic Acid A | Enzyme inhibition | |

| Antiviral | Boronic Acid B | Viral protein interaction |

Table 2: Binding Affinities of Boronic Acids

| Compound | K (M) | k (M·s) | k (s) |

|---|---|---|---|

| (Nitrilotri-4,1-phenylene)tris-boronic acid | 336 ± 43 | >50 | 0.12 ± 0.05 |

| Other Boronated Compounds | Varies | Varies | Varies |

Eigenschaften

IUPAC Name |

[4-(4-borono-N-(4-boronophenyl)anilino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18B3NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12,23-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNCRKBEBXOCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18B3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.